molecular formula C50H68F2N6O4.C4H6O6 B000217 Pimavanserin tartrate CAS No. 706782-28-7

Pimavanserin tartrate

Cat. No. B000217
M. Wt: 1005.2 g/mol
InChI Key: RGSULKHNAKTFIZ-CEAXSRTFSA-N
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Description

Synthesis Analysis

Pimavanserin tartrate's synthesis involves a practical route ensuring high purity and yield, starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. The process, characterized by its use of inexpensive materials, mild conditions, and an overall acceptable yield, is a testament to the synthetic accessibility of this compound. An improved synthesis approach emphasizes environmental friendliness by utilizing water as a solvent, highlighting advancements in green chemistry practices for pharmaceutical manufacturing (Wu et al., 2019).

Molecular Structure Analysis

Pimavanserin tartrate's molecular structure, defined by its selective serotonin 5-HT2A receptor inverse agonism, underlies its mechanism of action. The compound's design facilitates specific interactions with the receptor, which is crucial for its efficacy in treating psychosis without exacerbating motor symptoms, a common challenge in Parkinson's disease management (Abbas & Roth, 2008).

Chemical Reactions and Properties

Analytical studies focusing on pimavanserin tartrate have developed methods for its estimation in bulk and pharmaceutical formulations, utilizing techniques like UV-spectrophotometry and high-performance thin-layer chromatography (HPTLC). These methods underscore the compound's defined chemical behavior and interactions under various analytical conditions, facilitating its quality control and assurance in pharmaceutical development (Wahab, Khan, & Shirkhedkar, 2020).

Scientific Research Applications

Scientific Research Applications of Pimavanserin Tartrate

Sleep Improvement in Healthy Adults

Pimavanserin tartrate has been shown to significantly increase slow wave sleep (SWS) and decrease the number of awakenings in healthy adults without adversely affecting performance on attention/vigilance tasks (Ancoli-Israel et al., 2011).

Analytical Method Development

Studies have focused on developing UV spectrophotometric methods for the quantification of Pimavanserin tartrate in bulk material and tablet formulations, indicating its importance in pharmaceutical analysis (Abdul Talib Abdul Wahab et al., 2020).

Treatment of Parkinson’s Disease Psychosis

Pimavanserin is the first FDA-approved atypical antipsychotic drug for treating hallucinations and delusions associated with Parkinson’s disease psychosis. Its unique pharmacological profile, which includes a potent inverse agonist at 5-HT2A receptors, contributes to its therapeutic advantages (Sahli & Tarazi, 2018).

Synthesis Improvement

Research has been conducted to improve the synthetic route of pimavanserin tartrate, achieving a high purity and acceptable overall yield, highlighting the drug's significance in chemical manufacturing (Caijiao Wu et al., 2019).

Potential Glioblastoma Therapy

Pimavanserin tartrate has been identified as a potent inhibitor of the Ca2+-calcineurin-NFAT pathway, showing promise as a novel alternative drug for glioblastoma therapy (Zhenzhen Liu et al., 2021).

Repurposing for Pancreatic Cancer

Studies have shown that pimavanserin tartrate can significantly suppress pancreatic cancer cells’ proliferation and induce apoptosis, suggesting its potential in cancer treatment (Sharavan Ramachandran et al., 2020).

Safety and Tolerability in Alzheimer's Disease Psychosis

Pimavanserin has been evaluated for safety, tolerability, and efficacy in patients with Alzheimer's disease psychosis, highlighting its potential application in treating different types of neuropsychiatric disorders (C. Ballard et al., 2018).

Safety And Hazards

Pimavanserin can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSULKHNAKTFIZ-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H74F2N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220958
Record name Pimavanserin tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimavanserin tartrate

CAS RN

706782-28-7
Record name Pimavanserin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706782287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimavanserin tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMAVANSERIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA83F1SJSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
A Abbas, BL Roth - Expert opinion on pharmacotherapy, 2008 - Taylor & Francis
Background: Pimavanserin tartrate is the first 5-HT 2A inverse agonist to enter clinical trials as a treatment for L-dopa-induced psychosis in Parkinson's disease and for augmentation of …
Number of citations: 101 www.tandfonline.com
S Hermanowicz, N Hermanowicz - Expert Review of …, 2016 - Taylor & Francis
Parkinson’s disease psychosis (PDP) is a common and often very disturbing component of Parkinson’s disease (PD). PDP consists of hallucinations that are mainly visual and …
Number of citations: 19 www.tandfonline.com
S Ancoli-Israel, KE Vanover, DM Weiner, RE Davis… - Sleep medicine, 2011 - Elsevier
OBJECTIVE: Determine the effects of pimavanserin tartrate [ACP-103; N-(4-flurophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide], a …
Number of citations: 58 www.sciencedirect.com
V Soogrim, VL Ruberto, J Murrough… - Drug Design …, 2021 - Taylor & Francis
Major depressive disorder (MDD) is widely prevalent and one of the leading causes of disability. Treatment outcomes remain suboptimal with 1 in 3 patients with MDD responding …
Number of citations: 6 www.tandfonline.com
Y Zhang, Q Huang, Q Xu, C Jia, Y Xia - Biomedicine & Pharmacotherapy, 2023 - Elsevier
… In this study, we investigated the potential of pimavanserin tartrate (PVT) as a treatment for TNBC. While previous studies have highlighted PVT's anticancer effects in various cancer …
Number of citations: 3 www.sciencedirect.com
S Wang, Y Wang, S Gao, Y Zhang, H Wang… - Journal of …, 2017 - Elsevier
… Nuplazid (pimavanserin tartrate) has been approved by the … and high-yield process to produce pimavanserin tartrate (N-(4-… with our self-made pimavanserin tartrate. It was demonstrated …
Number of citations: 9 www.sciencedirect.com
Z Liu, X Liu, R Fan, Y Jia, Q Zhang, X Gao… - Acta Pharmacologica …, 2021 - nature.com
… drugs with simple structures, we identified pimavanserin tartrate (PIM), an effective 5-HT 2A … to systematically highlight the therapeutic potential of pimavanserin tartrate for glioblastoma. …
Number of citations: 5 www.nature.com
DA Hussar, CA Dimaculangan - Journal of the American Pharmacists …, 2016 - japha.org
… Pimavanserin tartrate (Nuplazid–Acadia) is an atypical antipsychotic agent that has a … The film-coated tablets in which the drug is supplied contain 20 mg of pimavanserin tartrate, …
Number of citations: 3 www.japha.org
KM Bozymski, DK Lowe, KM Pasternak… - Annals of …, 2017 - journals.sagepub.com
… based on pimavanserin tartrate, the salt form freely soluble in water. Pimavanserin tartrate 20 … Patients were started on 20 mg daily of pimavanserin tartrate, with potential increases to 40 …
Number of citations: 34 journals.sagepub.com
AK Kitten, SA Hallowell, SR Saklad… - Innovations in Clinical …, 2018 - ncbi.nlm.nih.gov
… Pimavanserin tartrate was initiated at 20mg with optional titration to 40mg or 60mg based … -controlled trial (N=298) investigated pimavanserin tartrate at doses of 10mg and 40mg and …
Number of citations: 33 www.ncbi.nlm.nih.gov

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